molecular formula C7H3ClF2O B584908 2-Chloro-4-fluorobenzoyl fluoride CAS No. 152125-93-4

2-Chloro-4-fluorobenzoyl fluoride

Cat. No.: B584908
CAS No.: 152125-93-4
M. Wt: 176.547
InChI Key: NGZYPNMJGBGFCN-UHFFFAOYSA-N
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Description

2-Chloro-4-fluorobenzoyl chloride (CAS 21900-54-9) is a halogenated aromatic acyl chloride with the molecular formula C₇H₃Cl₂FO and a molecular weight of 192.998 g/mol . Its structure features a benzoyl chloride backbone substituted with chlorine at the 2-position and fluorine at the 4-position. This compound is widely used as a reactive intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Key identifiers include:

  • InChI Key: POIAZJJVWRVLBO-UHFFFAOYSA-N
  • SMILES: C1=CC(=C(C=C1F)Cl)C(=O)Cl
  • PubChem CID: 2736546 .

The presence of electron-withdrawing substituents (Cl and F) enhances its electrophilicity, making it highly reactive in nucleophilic acyl substitution reactions. Industrial applications include its use in synthesizing urea derivatives (e.g., AVE#21, a glycogen phosphorylase inhibitor) and fluorescent nucleosides .

Properties

CAS No.

152125-93-4

Molecular Formula

C7H3ClF2O

Molecular Weight

176.547

IUPAC Name

2-chloro-4-fluorobenzoyl fluoride

InChI

InChI=1S/C7H3ClF2O/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H

InChI Key

NGZYPNMJGBGFCN-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)Cl)C(=O)F

Synonyms

Benzoyl fluoride, 2-chloro-4-fluoro- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

2-Bromo-4-fluorobenzylamine Hydrochloride (CAS 289038-14-8)

  • Molecular Formula : C₇H₆BrFNH₂·HCl
  • Key Differences :
    • Replaces the benzoyl chloride group with a benzylamine moiety.
    • Bromine substitutes chlorine at the 2-position.
  • Applications : Primarily used in medicinal chemistry for amine-based drug synthesis. Its bromide substituent offers distinct electronic and steric effects compared to chloride, influencing binding affinity in biological targets .

4-Fluoro-2-methylbenzenesulfonyl Chloride

  • Molecular Formula : C₇H₆ClFO₂S
  • Key Differences :
    • Features a sulfonyl chloride (-SO₂Cl) group instead of benzoyl chloride.
    • Contains a methyl group at the 2-position.
  • Applications : Used as a sulfonating agent in peptide synthesis and polymer chemistry. The sulfonyl group’s strong electron-withdrawing nature increases stability but reduces reactivity compared to acyl chlorides .

2-Chloro-4-fluorophenylboronic Acid

  • Molecular Formula : C₆H₄BClFO₂
  • Key Differences :
    • Replaces the benzoyl chloride with a boronic acid (-B(OH)₂) group.
  • Applications : Critical in Suzuki-Miyaura cross-coupling reactions for constructing biaryl structures. The boronic acid group enables catalytic coupling with aryl halides, a reactivity absent in acyl chlorides .

1-(2-Chloro-4-fluorobenzoyl)-3-aryl Urea Derivatives (e.g., AVE#21)

  • Example Structure : 1-(2-Chloro-4-fluorobenzoyl)-3-(5-hydroxy-2-methoxy-phenyl)urea
  • Key Differences :
    • Incorporates a urea (-NHCONH-) linkage instead of a chloride leaving group.
  • The urea moiety facilitates hydrogen bonding with enzyme active sites .

Table 1: Comparative Analysis of Key Compounds

Compound Molecular Formula Functional Group CAS Number Key Applications
2-Chloro-4-fluorobenzoyl chloride C₇H₃Cl₂FO Acyl chloride (-COCl) 21900-54-9 Drug intermediates, enzyme inhibitors
2-Bromo-4-fluorobenzylamine HCl C₇H₆BrFNH₂·HCl Benzylamine (-CH₂NH₂) 289038-14-8 Amine-based pharmaceuticals
4-Fluoro-2-methylbenzenesulfonyl chloride C₇H₆ClFO₂S Sulfonyl chloride (-SO₂Cl) N/A Peptide synthesis, polymers
2-Chloro-4-fluorophenylboronic acid C₆H₄BClFO₂ Boronic acid (-B(OH)₂) N/A Cross-coupling reactions
AVE#21 (Urea derivative) C₁₄H₁₀ClFN₂O₃ Urea (-NHCONH-) N/A Glycogen phosphorylase inhibition

Research Findings and Reactivity Insights

  • Electronic Effects : The electron-withdrawing Cl and F substituents in 2-chloro-4-fluorobenzoyl chloride enhance electrophilicity at the carbonyl carbon, enabling rapid reactions with nucleophiles (e.g., amines, alcohols) .
  • Biological Activity: Derivatives like AVE#21 exhibit nanomolar affinity for glycogen phosphorylase due to synergistic interactions between the benzoyl group and the enzyme’s allosteric site .
  • Synthetic Versatility : Compared to sulfonyl chlorides or boronic acids, acyl chlorides like 2-chloro-4-fluorobenzoyl chloride offer broader utility in forming amides, esters, and heterocycles .

Notes on Discrepancies

Available data pertains to 2-chloro-4-fluorobenzoyl chloride (CAS 21900-54-9), a closely related compound. The fluoride variant, if synthesized, would exhibit distinct reactivity due to fluorine’s smaller size and higher electronegativity compared to chlorine.

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